3-({[3-(2-Fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}methyl)benzonitrile
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Overview
Description
3-({[3-(2-Fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}methyl)benzonitrile is a useful research compound. Its molecular formula is C21H14FN3OS2 and its molecular weight is 407.48. The purity is usually 95%.
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Scientific Research Applications
Medical Imaging Applications
One of the compounds structurally related to "3-({[3-(2-Fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}methyl)benzonitrile" was investigated for its potential in medical imaging, specifically positron emission tomography (PET). The study involved the synthesis and evaluation of an F-18 fluorobenzyl analogue of DASB, which exhibits excellent in vitro and in vivo properties towards the serotonin transporter. This compound could offer advantages for research groups lacking cyclotron or C-11 synthesis capabilities due to its longer physical half-life (Garg et al., 2007).
Pharmaceutical Development
Compounds within this chemical family have been synthesized as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), crucial enzymes in DNA synthesis and repair pathways. One study presented the synthesis of classical and nonclassical analogues showing significant inhibitory activities, highlighting their potential as cancer therapeutics (Gangjee et al., 2008).
Material Science
Research into materials science has explored derivatives of thieno[3,2-d]pyrimidin for the synthesis of transparent polyimides with high refractive indices and small birefringence. These materials demonstrate good thermomechanical stabilities, making them suitable for optical and electronic applications (Tapaswi et al., 2015).
Mechanism of Action
Target of Action
A structurally similar compound, methyl {4,6-diamino-2- [1- (2-fluorobenzyl)-1h-pyrazolo [3,4-b]pyridino-3-yl]pyrimidino-5-yl}methylcarbamate, is known to stimulate soluble guanylate cyclase . This enzyme plays a crucial role in the nitric oxide (NO) signaling pathway, which is involved in various physiological processes, including vasodilation and inhibition of platelet aggregation .
Mode of Action
This in turn activates cGMP-dependent protein kinases, leading to a series of downstream effects .
Biochemical Pathways
The compound likely affects the NO/cGMP pathway. In this pathway, NO activates soluble guanylate cyclase, leading to the conversion of guanosine triphosphate (GTP) to cGMP. The increased cGMP levels then lead to the activation of cGMP-dependent protein kinases, which have various downstream effects, including relaxation of smooth muscle cells and inhibition of platelet aggregation .
Result of Action
The molecular and cellular effects of the compound’s action are likely to be related to its stimulation of soluble guanylate cyclase and the subsequent increase in cGMP levels. This can lead to various physiological effects, such as vasodilation and inhibition of platelet aggregation .
Properties
IUPAC Name |
3-[[3-[(2-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylmethyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN3OS2/c22-17-7-2-1-6-16(17)12-25-20(26)19-18(8-9-27-19)24-21(25)28-13-15-5-3-4-14(10-15)11-23/h1-10H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSGNOXBPBWBPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC4=CC(=CC=C4)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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